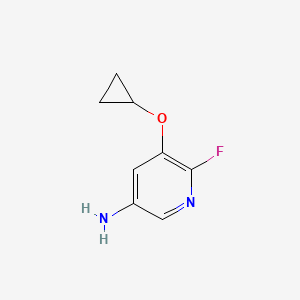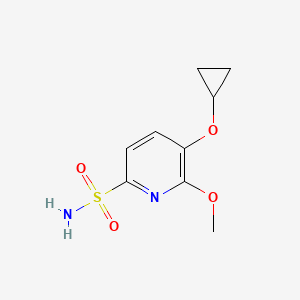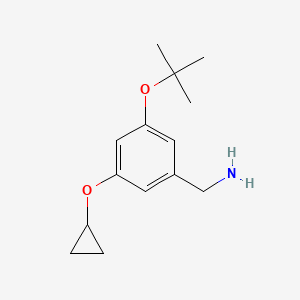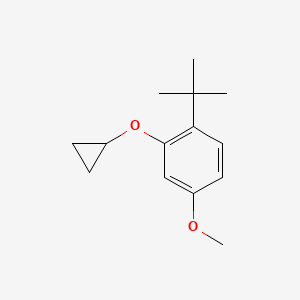![molecular formula C17H16IN3O3S B14813272 3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14813272.png)
3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide is a complex organic compound with the molecular formula C₁₇H₁₆IN₃O₃S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of the iodine atom to the benzene ring.
Methoxylation: Addition of the methoxy group.
Hydrazino Carbonothioylation: Formation of the hydrazino carbonothioyl linkage.
The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the iodine atom to a less reactive form.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl derivative, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methoxy-N-{[2-(2-phenylacetyl)hydrazino]carbothioyl}benzamide
- 3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbothioyl}benzamide
Uniqueness
3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its iodine and methoxy groups, in particular, contribute to its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C17H16IN3O3S |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-[[(2-phenylacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16IN3O3S/c1-24-14-8-7-12(10-13(14)18)16(23)19-17(25)21-20-15(22)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,20,22)(H2,19,21,23,25) |
InChI Key |
NOIRVMZOKQMWCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14813195.png)
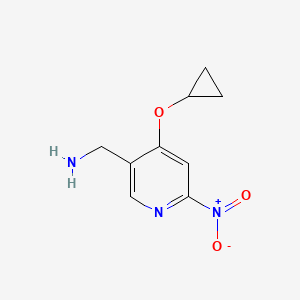
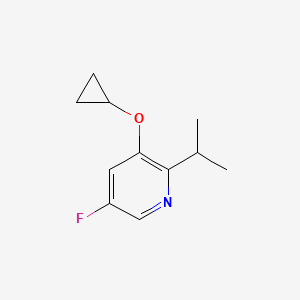

![ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B14813230.png)
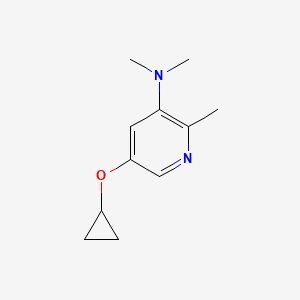
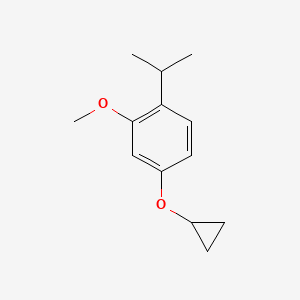
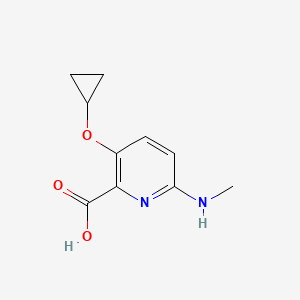
![biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone](/img/structure/B14813252.png)
